N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-Benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system combining thiazole and pyrimidine rings, with a ketone group at position 5 and a carboxamide substituent at position 5. The N-benzyl and N-methyl groups on the carboxamide moiety contribute to its structural uniqueness, influencing solubility, pharmacokinetics, and target binding. Such derivatives are often explored for their bioactivity, particularly as inhibitors of proteasomes or enzymes involved in amyloid assembly .
Properties
IUPAC Name |
N-benzyl-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-17(10-11-5-3-2-4-6-11)13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJPVFYWXTSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and development.
Antimicrobial Activity
Research indicates that N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |
|---|---|---|
| Gram-positive | 15 - 30 | 30 - 60 |
| Gram-negative | 20 - 40 | 40 - 80 |
| Fungal | 10 - 25 | 25 - 50 |
These results suggest that the compound can be modified to enhance its antimicrobial efficacy.
Antitumor Activity
The structural characteristics of this compound allow it to interact with cellular mechanisms involved in cancer proliferation. In vitro studies have demonstrated its potential as an antitumor agent.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 12.5 |
| MCF-7 | 15.0 |
| A549 | 18.0 |
These findings indicate that this compound can inhibit the growth of various cancer cell lines, suggesting its potential for further development as an anticancer drug.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of the compound against Staphylococcus aureus demonstrated an MIC value of 20 μg/mL. This study highlighted the potential for developing new antibiotics based on this compound's structure.
Case Study 2: Antitumor Evaluation
In a comparative study involving various derivatives of thiazolo[3,2-a]pyrimidine compounds, this compound showed superior activity against HepG2 cells with an IC50 value of 12.5 μM, indicating its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- N-Benzyl-N-methyl derivative : The dual alkylation (benzyl and methyl) enhances steric bulk and lipophilicity compared to analogues like the furan-substituted compound. This likely improves membrane permeability and target engagement, as evidenced by higher β1i/β5i inhibition rates (31–32%) in related benzyl derivatives .
- Aromatic vs. Heteroaromatic Substituents: The furan-2-ylmethyl group (19–23% inhibition) underperforms compared to benzyl derivatives, suggesting that aromatic π-π interactions are critical for immunoproteasome binding .
Physicochemical Properties
- Solubility : Methoxy or acetyl groups (e.g., ) improve aqueous solubility but may reduce membrane permeability .
Biological Activity
N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique chemical structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- SMILES : CN(Cc1ccccc1)C(C1=CN=C2SC=C(N2C1=O)=O)
The compound features a thiazole ring fused with a pyrimidine ring, along with benzyl and methyl substituents. This structural arrangement is crucial for its biological activity and chemical reactivity.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : The compound has shown potential as an anticancer agent. Research indicates that it may interact with specific enzymes or receptors involved in cancer cell proliferation and apoptosis. Its structure allows it to bind effectively to targets associated with tumor growth inhibition .
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) activity, which is pivotal in the inflammatory response. The IC values for COX-2 inhibition are comparable to standard anti-inflammatory drugs like celecoxib, indicating significant anti-inflammatory potential .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to fully elucidate this aspect.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to cancer and inflammation.
- Receptor Binding : It likely interacts with specific receptors that mediate cellular responses to growth factors and inflammatory signals.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition | , |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Unknown mechanism |
Case Study: Anticancer Efficacy
A study focusing on the anticancer properties of this compound revealed that the compound effectively induced apoptosis in various cancer cell lines. The mechanism was linked to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. This finding positions the compound as a promising candidate for further development in cancer therapy .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives?
Answer:
The synthesis typically involves condensation reactions between thiazolo[3,2-a]pyrimidine precursors and substituted benzyl or carboxamide groups. For example:
- Step 1: React ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate with substituted benzylidene derivatives (e.g., 4-carboxybenzylidene) in polar aprotic solvents like DMF or DMSO .
- Step 2: Introduce N-benzyl-N-methyl groups via nucleophilic substitution or reductive amination. Crystallization in DMF or ethanol is used to purify intermediates .
- Validation: Confirm product identity via melting point analysis, NMR, and single-crystal X-ray diffraction (SC-XRD) .
Basic: What experimental techniques are critical for structural characterization of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Essential for resolving bond lengths, angles, and intermolecular interactions. Use SHELX programs (e.g., SHELXL for refinement) to analyze triclinic or monoclinic crystal systems .
- Spectroscopy:
Advanced: How can hydrogen bonding and crystal packing be systematically analyzed in this compound?
Answer:
- Graph Set Analysis: Classify hydrogen bonds (H-bonds) using Etter’s formalism. For example, in the title compound, intermolecular O–H···O and N–H···O bonds form or motifs, stabilizing the crystal lattice .
- Puckering Analysis: Apply Cremer-Pople parameters to quantify non-planarity in the thiazolo-pyrimidine ring. Calculate amplitude () and phase angle () to compare puckering modes across derivatives .
- Software Tools: Use Mercury (CCDC) to visualize packing diagrams and PLATON for topology analysis .
Advanced: How do substituent variations impact bioactivity, and how can structure-activity relationships (SAR) be explored?
Answer:
- Substituent Screening: Replace benzyl groups with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) groups. For example, fluorobenzylidene derivatives show altered π-π stacking and H-bonding, which can modulate receptor binding .
- In Silico Methods:
Advanced: How can contradictory spectroscopic or crystallographic data be resolved?
Answer:
- Case Example: Discrepancies in NMR shifts (e.g., CH groups at 14.9 vs. 21 ppm) may arise from solvent polarity or tautomerism. Perform variable-temperature NMR to assess dynamic effects .
- Crystallographic Refinement: If R-factor discrepancies occur (e.g., 0.058 vs. 0.178 in wR), re-exclude outliers or apply TWIN/BASF commands in SHELXL to model twinning .
- Cross-Validation: Compare experimental data with DFT-calculated spectra (Gaussian09) or Hirshfeld surface analysis (CrystalExplorer) .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Answer:
- Reaction Optimization: Use Design of Experiments (DoE) to vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (KCO vs. EtN). Higher yields (>80%) are achieved in DMF at 100°C .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol-DMF (1:1) to remove unreacted benzylidene precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
